molecular formula C10H8FNO3 B6257824 2-fluoro-5-(prop-2-enamido)benzoic acid CAS No. 1154726-62-1

2-fluoro-5-(prop-2-enamido)benzoic acid

Katalognummer: B6257824
CAS-Nummer: 1154726-62-1
Molekulargewicht: 209.17 g/mol
InChI-Schlüssel: TVUGZFAXCRPGCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 2-fluoro-5-(prop-2-enamido)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzoic acid and prop-2-enamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and ethanol.

    Synthetic Route: The synthetic route generally involves the nucleophilic substitution of the fluorine atom on the benzoic acid ring with the prop-2-enamido group.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

2-Fluoro-5-(prop-2-enamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enamido group to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-Fluoro-5-(prop-2-enamido)benzoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-fluoro-5-(prop-2-enamido)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .

Vergleich Mit ähnlichen Verbindungen

2-Fluoro-5-(prop-2-enamido)benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a fluorine atom and a prop-2-enamido group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

1154726-62-1

Molekularformel

C10H8FNO3

Molekulargewicht

209.17 g/mol

IUPAC-Name

2-fluoro-5-(prop-2-enoylamino)benzoic acid

InChI

InChI=1S/C10H8FNO3/c1-2-9(13)12-6-3-4-8(11)7(5-6)10(14)15/h2-5H,1H2,(H,12,13)(H,14,15)

InChI-Schlüssel

TVUGZFAXCRPGCZ-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=O)NC1=CC(=C(C=C1)F)C(=O)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.